3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
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Overview
Description
3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is a fluorinated sulfonamide compound. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This compound is of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with biological targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzene-1-sulfonamide
- 4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzene-1-sulfonamide
Uniqueness
3-FLUORO-N-[2-(4-FLUOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific fluorination pattern, which can enhance its binding affinity and metabolic stability compared to other similar compounds. This makes it a valuable compound in the development of pharmaceuticals and materials with specialized properties .
Properties
Molecular Formula |
C14H13F2NO2S |
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Molecular Weight |
297.32 g/mol |
IUPAC Name |
3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c15-12-6-4-11(5-7-12)8-9-17-20(18,19)14-3-1-2-13(16)10-14/h1-7,10,17H,8-9H2 |
InChI Key |
LYQAQPFUJMAXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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